2-(2-Fluoro-5-methylphenyl)-3-methylbutanoic acid
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Overview
Description
2-(2-Fluoro-5-methylphenyl)-3-methylbutanoic acid is an organic compound that features a fluorinated aromatic ring and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated phenylboronic acids as intermediates . The reaction conditions often require the use of catalysts such as palladium-phosphine complexes and bases like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-5-methylphenyl)-3-methylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-(2-Fluoro-5-methylphenyl)-3-methylbutanoic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(2-Fluoro-5-methylphenyl)-3-methylbutanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to specific biological activities . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2-Fluoro-5-methylphenyl)-3-methylbutanoic acid is unique due to its specific substitution pattern and the presence of both fluorine and butanoic acid moieties. This combination of features imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C12H15FO2 |
---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
2-(2-fluoro-5-methylphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H15FO2/c1-7(2)11(12(14)15)9-6-8(3)4-5-10(9)13/h4-7,11H,1-3H3,(H,14,15) |
InChI Key |
LRWPKVBKHZDTKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(C(C)C)C(=O)O |
Origin of Product |
United States |
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